molecular formula C17H21N3O4S B2875513 N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1904132-79-1

N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2875513
CAS No.: 1904132-79-1
M. Wt: 363.43
InChI Key: JTWTVJJRZAAYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as PPSB-041, is a chemical compound that has been studied extensively for its potential use in scientific research. It belongs to the class of benzamide derivatives and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

A study focused on synthesizing derivatives of isoxazoline, including compounds similar to N-(3-(isoxazol-4-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, to evaluate their corrosion inhibition properties. These compounds were tested for their ability to prevent corrosion in steel coupons in acidic and mineral oil mediums, demonstrating significant inhibition efficiencies, which could be beneficial in industrial applications to protect metals from corrosion (Yıldırım & Cetin, 2008).

Anticancer and Antimicrobial Properties

Research has also explored the anticancer and antimicrobial potentials of benzamide derivatives, structurally related to the compound . One study synthesized a series of benzamide derivatives to investigate their anti-fatigue effects and potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. These compounds exhibited significant enhancements in the forced swimming capacity of mice, suggesting a potential for further pharmacological exploration (Wu et al., 2014).

Histone Deacetylase Inhibitor for Cancer Treatment

Another significant application area is the development of histone deacetylase (HDAC) inhibitors for cancer treatment. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with structural similarities, was designed and synthesized as an isotype-selective small molecule HDAC inhibitor. It showed promising anticancer activities by inhibiting HDACs 1-3 and 11, indicating a potential for treating various cancers (Zhou et al., 2008).

Antiviral Properties Against Human Rhinovirus

Compounds related to this compound have been investigated for their antiviral properties, particularly against human rhinovirus. A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed a series of potent antirhinovirus agents, emphasizing the potential of structurally similar compounds in the development of new antiviral drugs (Hamdouchi et al., 1999).

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-17(18-9-3-4-14-12-19-24-13-14)15-5-7-16(8-6-15)25(22,23)20-10-1-2-11-20/h5-8,12-13H,1-4,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWTVJJRZAAYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.